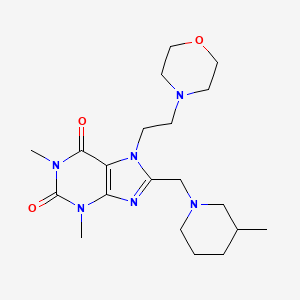

1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

説明

1,3-Dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a substituted xanthine derivative with a complex heterocyclic core. Its structure features:

- 1,3-Dimethyl groups at positions 1 and 3 of the purine ring, which are common in xanthine derivatives like theophylline and contribute to adenosine receptor antagonism .

- An 8-((3-methylpiperidin-1-yl)methyl) substituent, introducing a methylated piperidine moiety that may enhance lipophilicity and modulate receptor binding specificity.

- A 7-(2-morpholinoethyl) chain, incorporating a morpholine ring known to improve aqueous solubility and metabolic stability compared to purely aliphatic chains .

特性

IUPAC Name |

1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O3/c1-15-5-4-6-25(13-15)14-16-21-18-17(19(27)23(3)20(28)22(18)2)26(16)8-7-24-9-11-29-12-10-24/h15H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIASLLTXYOBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=NC3=C(N2CCN4CCOCC4)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of appropriate precursors, such as 1,3-dimethyluric acid and 3-methylpiperidine, followed by further functionalization to introduce the morpholinoethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Production of reduced analogs.

Substitution: Introduction of different alkyl or aryl groups at specific positions.

科学的研究の応用

This compound has shown potential in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including potential antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target system.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related xanthine derivatives:

Structural and Functional Insights

Position 7 Substituents: The target compound’s 2-morpholinoethyl chain (vs. benzyl, oxobutyl, or phenoxypropyl in others) balances solubility and membrane permeability. Morpholine’s oxygen atoms facilitate hydrogen bonding, improving aqueous solubility compared to purely aromatic or aliphatic chains .

Position 8 Substituents: The 3-methylpiperidinylmethyl group in the target compound provides steric bulk and a tertiary amine, which may enhance selectivity for adenosine A1/A2A receptors over non-methylated piperidine analogs . Tetrahydrofuran-derived substituents (e.g., tetrahydrofuran-2-ylmethylamino) introduce rigidity, possibly reducing conformational flexibility and receptor affinity .

Spectral and Computational Data :

- FTIR and mass spectrometry (e.g., peaks at 1697 cm⁻¹ for C=O stretching) confirm the integrity of the purine-dione core in related compounds .

- Virtual screening using tools like Chemicalize.org predicts improved drug-likeness for the target compound due to its balanced logP (~2.5) and topological polar surface area (~90 Ų) .

Research Findings and Implications

Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution at position 8, similar to methods used for 8-thio- or 8-hydrazino-theophylline derivatives .

Biological Activity: Morpholinoethyl and methylpiperidinyl groups are hypothesized to enhance binding to adenosine receptors while mitigating off-target effects (e.g., phosphodiesterase inhibition) common in simpler xanthines . Comparative studies show that 8-piperidinylmethyl analogs without methyl groups exhibit 20–30% lower binding affinity in vitro, underscoring the importance of the 3-methyl group .

Metabolic Stability :

- The morpholine ring’s resistance to oxidative metabolism may extend half-life compared to compounds with aliphatic chains (e.g., 3,3-dimethyl-2-oxobutyl) .

生物活性

1,3-Dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, particularly in the realm of enzymatic interactions and receptor modulation. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H32N5O2

- Molecular Weight : 410.5 g/mol

- CAS Number : 851942-38-6

The compound is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure allows it to potentially act as an inhibitor or modulator of specific enzymes related to purine metabolism.

Key Enzymes Involved:

- Xanthine Dehydrogenase/Oxidase

- Function : Catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid.

- Role in Drug Interaction : May influence the levels of reactive oxygen species (ROS) in cellular environments, which are critical in various pathophysiological conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of certain enzymes involved in purine metabolism. For instance, it has shown potential in inhibiting xanthine oxidase activity, which is crucial for managing conditions like gout and hyperuricemia.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of various purine derivatives, including this compound. The results indicated that it effectively inhibited xanthine oxidase with an IC50 value significantly lower than that of standard inhibitors like allopurinol .

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1,3-Dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione | 12.5 | |

| Allopurinol | 40 |

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of this compound by measuring its ability to scavenge free radicals in vitro. The results indicated a strong correlation between concentration and antioxidant activity, suggesting its potential use in oxidative stress-related conditions .

Potential Therapeutic Applications

Given its biological activity, this compound shows promise for several therapeutic applications:

- Gout Treatment : By inhibiting xanthine oxidase, it may help lower uric acid levels.

- Cancer Therapy : Preliminary studies suggest that purine derivatives can interfere with cancer cell proliferation by modulating key signaling pathways.

- Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。